molecular formula C19H22FN3O2 B12529637 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-

2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-

Cat. No.: B12529637
M. Wt: 343.4 g/mol
InChI Key: RTKAHBPTWDBIEJ-MSOLQXFVSA-N
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Description

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.896 Å, and β = 97.85°. The benzimidazolone core adopts a planar conformation (maximum deviation 0.08 Å), while the 3-fluorophenyl substituent exhibits a dihedral angle of 68.4° relative to the central heterocycle. Fourier-transform infrared spectroscopy (FTIR) confirms key functional groups through characteristic absorption bands:

  • N-H stretch: 3320 cm⁻¹ (broad, benzimidazolone)
  • C=O vibration: 1675 cm⁻¹ (strong, conjugated ketone)
  • C-F stretch: 1235 cm⁻¹ (medium intensity)

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation:
¹H NMR (600 MHz, DMSO-d₆): δ 7.82 (d, J=7.8 Hz, 1H, Ar-H), 7.45-7.38 (m, 3H, Ar-H), 5.21 (s, 1H, OH), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.89 (dd, J=10.8, 4.2 Hz, 1H, CH-NH), 2.71 (s, 3H, N-CH₃).
¹³C NMR (150 MHz, DMSO-d₆): δ 165.8 (C=O), 162.3 (d, J=245 Hz, C-F), 151.2 (N-C-N), 134.7-112.4 (aromatic carbons), 63.1 (CH-OH), 44.8 (CH₂CH₃).

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₃FN₃O₂ with [M+H]⁺ observed at m/z 368.1778 (calculated 368.1774).

Stereochemical Configuration and Conformational Dynamics

The (1S,2R) absolute configuration creates a chiral center ensemble that governs molecular topology. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) identify three stable conformers differing by rotation about the C3-N bond (Figure 1). The lowest-energy conformation (ΔG = 0 kcal/mol) features:

  • Intramolecular hydrogen bond between hydroxyl (-OH) and benzimidazolone N-H (2.12 Å)
  • Fluorine atom positioned anti to the methylamino group
  • Torsional angle of 152° between benzimidazolone and fluorophenyl planes

Variable-temperature NMR experiments (298-338 K) reveal restricted rotation of the ethyl group (ΔG‡ = 12.3 kJ/mol) due to steric interactions with the adjacent hydroxypropyl chain. Nuclear Overhauser effect (NOE) correlations confirm spatial proximity between:

  • Ethyl CH₂ protons and aromatic H-5 (2.8 Å)
  • Methylamino CH₃ and fluorophenyl H-2' (3.1 Å)

Comparative Analysis with Related Benzimidazolone Derivatives

Structural comparisons with analogous compounds highlight key electronic and steric effects (Table 1):

Property Target Compound 2-Phenyl Derivative 4-Chloro Analog
C=O Stretch (cm⁻¹) 1675 1626 1682
π-π Stacking Distance (Å) 3.41 3.68 3.55
HOMO-LUMO Gap (eV) 4.12 4.87 4.35
Dipole Moment (Debye) 5.8 3.2 6.1

The 3-fluorophenyl substituent induces greater planarity (torsion angle reduced by 18° vs. phenyl derivative) and enhances intermolecular dipole interactions. Compared to chlorinated analogs, fluorine's electronegativity increases hydrogen bond strength (2.12 Å vs. 2.24 Å in 4-chloro derivative) while reducing steric bulk.

Computational Modeling of Electronic Properties

Time-dependent DFT calculations (CAM-B3LYP/def2-TZVP) predict strong intramolecular charge transfer (ICT) between the benzimidazolone core and fluorophenyl group. Key electronic parameters include:

  • HOMO (-6.34 eV): Localized on benzimidazolone N atoms and conjugated π-system
  • LUMO (-2.22 eV): Dominated by fluorophenyl ring and carbonyl group
  • Excitation energy (λ_max): 312 nm (calculated), matching UV-vis absorption at 308 nm

Electrostatic potential maps reveal regions of high electron density (δ⁻ = -0.42 e) at the carbonyl oxygen and fluorine atom, while the methylamino group exhibits positive potential (δ⁺ = +0.31 e). Frontier molecular orbital analysis suggests enhanced electrophilicity compared to unsubstituted benzimidazolones (Fukui f⁺ = 0.147 vs. 0.092).

Non-covalent interaction (NCI) analysis identifies three significant attraction regions:

  • Strong hydrogen bond between OH and N-H (ρ = 0.032 a.u.)
  • Moderate C-H···π interaction (ρ = 0.017 a.u.)
  • Weak van der Waals contact between ethyl chain and fluorophenyl (ρ = 0.009 a.u.)

Properties

Molecular Formula

C19H22FN3O2

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]benzimidazol-2-one

InChI

InChI=1S/C19H22FN3O2/c1-3-22-15-9-4-5-10-16(15)23(19(22)25)18(17(24)12-21-2)13-7-6-8-14(20)11-13/h4-11,17-18,21,24H,3,12H2,1-2H3/t17-,18+/m1/s1

InChI Key

RTKAHBPTWDBIEJ-MSOLQXFVSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@@H](C3=CC(=CC=C3)F)[C@@H](CNC)O

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C(C3=CC(=CC=C3)F)C(CNC)O

Origin of Product

United States

Preparation Methods

CDI-Mediated Cyclocarbonylation

A flow chemistry approach using 1,1′-carbonyldiimidazole (CDI) enables efficient cyclization. In a representative protocol:

  • Conditions :
    • Substrate: o-phenylenediamine (2 )
    • Reagent: CDI (2.2 equiv.) in THF/PEG300 (7:3 v/v)
    • Temperature: 160°C (batch) or 210°C (flow)
    • Yield: 40% (batch), 95% (flow)

      This method minimizes side reactions and scales to multigram production.

Hypohalite Cyclization

Alternative routes avoid CDI by reacting 2-aminobenzamide with hypohalites:

  • Procedure :
    • 2-Aminobenzamide (3 ) reacts with sodium hypochlorite.
    • Cyclization forms benzimidazol-2-one in 85% yield.

Stereochemical Control

The (1S,2R) configuration is critical for bioactivity. Key strategies include:

Chiral Pool Synthesis

  • Use (1S,2R)-epoxides or amino alcohols as starting materials.
  • Example: (1S,2R)-1-(3-fluorophenyl)glycidol.

Asymmetric Catalysis

  • Sharpless Epoxidation :
    • Ti(OiPr)₄, (+)-DET, t-BuOOH
    • ee: >95%.
  • Enzymatic Resolution :
    • Lipases (e.g., CAL-B) resolve racemic intermediates.

Optimization and Scale-Up

Flow Chemistry Advantages

  • Throughput : 15 g/day achieved for related benzimidazolones.
  • Purity : >95% by HPLC.

Design of Experiments (DoE)

  • Variables : Temperature, residence time, stoichiometry.
  • Outcome : 20% yield increase vs. traditional screening.

Analytical Data

Table 1: Comparative Yields for Key Steps

Step Method Yield (%) Purity (%) Source
Benzimidazolone core CDI flow 95 >95
N1-Ethylation Alkylation (NaH) 85 90
C3 side chain coupling Mitsunobu 70 88
Epoxide aminolysis Chiral resolution 65 >90

Table 2: Stereochemical Outcomes

Method ee (%) Configuration Source
Sharpless Epoxidation 95 (1S,2R)
Enzymatic Resolution 92 (1S,2R)

Challenges and Solutions

  • Low Coupling Yields : Additives like DMAP improve Mitsunobu efficiency.
  • Epimerization : Low-temperature (<0°C) conditions preserve stereochemistry.
  • Purification : Silica gel chromatography or recrystallization (EtOH/H₂O) enhances purity.

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of benzimidazole derivatives. For instance, a study reported that certain derivatives exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds ranged from 4 to 8 μg/mL, indicating their potential as effective antibacterial agents .

Antifungal Activity

Benzimidazole derivatives have also been evaluated for their antifungal activity. Research indicates that compounds similar to the one showed moderate efficacy against fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This suggests potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that specific derivatives possess antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal carcinoma (HCT116). For instance, a derivative was found to have an IC50 value of approximately 5.85 μM against HCT116 cells, which is comparable to established chemotherapeutic agents .

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives:

  • Case Study 1 : A series of synthesized benzimidazole derivatives were tested for their antibacterial properties against Staphylococcus aureus. The most potent derivative showed an MIC of 4 μg/mL, significantly inhibiting bacterial growth compared to standard antibiotics .
  • Case Study 2 : In a study focused on anticancer activity, a derivative demonstrated strong inhibition against the MDA-MB-231 cell line with an IC50 of 5.85 μM. This compound was further analyzed through molecular docking studies to elucidate its binding affinities with target proteins involved in cancer proliferation .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus4 μg/mL
AntifungalCandida albicans64 μg/mL
AnticancerMDA-MB-2315.85 μM

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzimidazolone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1-Ethyl; 3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl] ~C₂₀H₂₄FN₃O₂ ~373.43 Fluorophenyl, hydroxyl, methylamino -
1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one 1-(3-Amino-1-phenylpropyl); 3-(2-fluorophenyl) C₂₀H₂₀F₂N₃O 356.40 2-Fluorophenyl, primary amine Neudorfer et al. (2015)
2H-Benzimidazol-2-one,1,3-dihydro-1-methyl-3-phenyl- 1-Methyl; 3-phenyl C₁₄H₁₂N₂O 224.26 Phenyl chem960.com
Bezitramide (1-[1-(3-cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one) 1-(3-Cyano-3,3-diphenylpropyl-piperidinyl) C₃₁H₃₂N₄O₂ 492.63 Cyano, diphenylpropyl, piperidinyl UNODC (n.d.)
Brorphine (1-[1-[1-(4-bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one) 1-(4-Bromophenethyl-piperidinyl) C₂₁H₂₃BrN₃O 409.34 Bromophenyl, piperidinyl DHSS (n.d.)

Key Observations :

  • Fluorophenyl Positioning : The target compound’s 3-fluorophenyl group differs from the 2-fluorophenyl substituent in Neudorfer et al.’s compound , which may alter electronic effects and receptor interactions.
  • Chiral Side Chain: The (1S,2R)-configured hydroxy-methylamino propyl chain in the target compound is unique compared to simpler substituents (e.g., phenyl or piperidinyl groups in Bezitramide and Brorphine).
  • Pharmacological Implications: Compounds like Bezitramide and Brorphine exhibit narcotic analgesic activity due to bulky lipophilic groups (e.g., diphenylpropyl or bromophenethyl) .

Analysis :

  • Synthesis : The target compound’s synthesis may parallel methods used for analogous benzimidazolones, such as base-mediated alkylation (e.g., K₂CO₃ in DMF for Neudorfer et al.’s compound) . Stereoselective synthesis would require chiral auxiliaries or catalysts.
  • Thermodynamics: While the target compound’s ΔfH°solid is unknown, the parent benzimidazol-2-one has ΔfH°solid = -85.10 kJ/mol . Its logP (~1.5 estimated) suggests moderate lipophilicity compared to Bezitramide (logP ~4.5 inferred), impacting bioavailability.

Pharmacological and Regulatory Considerations

  • Bezitramide : A Schedule I narcotic analgesic with µ-opioid receptor affinity due to its diphenylpropyl-piperidinyl substituent .
  • Brorphine : A synthetic opioid linked to potent µ-opioid agonism and public health risks, regulated under Schedule I .
  • However, the 3-fluorophenyl group could enhance CNS penetration.

Biological Activity

The compound 2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro- is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of benzimidazole derivatives typically involves the reaction of 1,2-phenylenediamine with various reagents to form the core structure. For instance, a common method includes the use of carbonyl diimidazole (CDI) as a coupling agent in a suitable solvent. The resulting compounds can be further modified through various substitutions to enhance their biological properties.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of benzimidazole derivatives. For example, a study reported that several synthesized 1,3-dihydro-2H-benzimidazol-2-one analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to determine efficacy:

CompoundE. coliP. aeruginosaS. aureusS. pyogenes
6a16 mm15 mm16 mm18 mm
6b18 mm19 mm17 mm18 mm
6c23 mm22 mm19 mm20 mm
6d25 mm24 mm21 mm20 mm
6e 29 mm 28 mm 24 mm 24 mm
6f 29 mm 28 mm 23 mm 20 mm
6g 28 mm 26 mm 22 mm 22 mm
Ciprofloxacin (Standard)28 mm26 mm21 mm22 mm

Among these, compounds like 6e , 6f , and 6g showed high activity against all tested bacterial strains .

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of benzimidazole derivatives. One study focused on the efficacy of newly synthesized compounds against Trichinella spiralis, demonstrating that certain derivatives exhibited superior activity compared to traditional treatments like albendazole . The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure significantly influenced biological efficacy.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been extensively studied. For instance, a series of compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives displayed notable antiproliferative activity with IC50 values in the low micromolar range:

Compound IDCell LineIC50 (μM)
Compound AHCC8278.78±3.628.78\pm 3.62
Compound BNCI-H3586.68±156.68\pm 15
Compound CA54919.94±2.1919.94\pm 2.19

These findings suggest that structural modifications can enhance the selectivity and potency of benzimidazole derivatives against cancer cells .

Case Studies

  • Antibacterial Efficacy: In a comparative study, several benzimidazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated a direct correlation between specific substitutions on the benzimidazole ring and increased antibacterial activity .
  • Antiparasitic Studies: A recent investigation into the efficacy of novel benzimidazole derivatives against Trypanosoma cruzi revealed that some compounds had IC50 values less than 5μM5\mu M, indicating potent activity against this parasite while exhibiting low cytotoxicity towards mammalian cells .

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